molecular formula C8H13ClN2 B7987476 N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride

N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride

Cat. No.: B7987476
M. Wt: 172.65 g/mol
InChI Key: ZVSKPVHHGUFQEA-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is a chemical compound of significant interest in pharmacological research, closely associated with the active pharmaceutical ingredient Betahistine . This substance is primarily investigated for its role as a histamine H3 receptor antagonist and a weak histamine H1 receptor agonist . Researchers utilize this compound to study vestibular system function, as its mechanism is believed to involve modulating neurotransmitter release and producing vasodilatory effects in the inner ear, which can help address conditions like endolymphatic hydrops in model systems . Beyond vestibular research, studies have explored its potential application in metabolic regulation, with clinical trials indicating that related compounds may influence body weight and reduce the preference for high-fat diets in experimental models . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, noting that it may require storage in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7(9-2)8-5-3-4-6-10-8;/h3-7,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKPVHHGUFQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Step 1: 2-Acetylpyridine (1.0 eq) is reacted with methylamine (1.2–1.5 eq) in methanol or ethanol under reflux (60–80°C) for 4–6 hours to form the imine intermediate.

  • Step 2: The imine is reduced using sodium cyanoborohydride (NaBH3CN, 1.1 eq) at room temperature for 12–24 hours. Alternatively, catalytic hydrogenation (H2, 0.8 MPa) with Ru(OAc)2{(S)-binap} achieves enantioselective reduction (>99% ee).

  • Step 3: The free base is isolated via solvent evaporation and treated with hydrochloric acid in ethyl acetate to yield the hydrochloride salt (yield: 75–92%).

Key Data:

ParameterValueSource
Optimal Temperature25–40°C (reduction)
Catalyst EfficiencyRu(OAc)2{(S)-binap} (0.5 mol%)
Purity (HPLC)>98%

Alkylation of 1-(Pyridin-2-yl)ethanamine

Direct alkylation of 1-(pyridin-2-yl)ethanamine with methyl iodide under basic conditions provides an alternative route.

Reaction Protocol:

  • Step 1: 1-(Pyridin-2-yl)ethanamine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C.

  • Step 2: Methyl iodide (1.1 eq) is added dropwise, followed by potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 12 hours.

  • Step 3: The product is extracted with dichloromethane, washed with brine, and treated with HCl gas to precipitate the hydrochloride salt (yield: 65–78%).

Challenges:

  • Over-alkylation to tertiary amines is common. Using a bulky base (e.g., DIPEA) or low temperatures minimizes side reactions.

Hydrogenation of Imine Intermediates

Catalytic hydrogenation of pre-formed imines offers high selectivity.

Reaction Protocol:

  • Step 1: 2-Pyridinecarbaldehyde (1.0 eq) is condensed with methylamine (1.2 eq) in ethanol to form the Schiff base.

  • Step 2: The imine is hydrogenated under H2 (50 psi) using palladium on carbon (Pd/C, 5 wt%) or Raney nickel at 25–50°C.

  • Step 3: The amine is isolated via filtration and converted to the hydrochloride salt (yield: 70–85%).

Optimization:

  • Solvent: Methanol or ethanol enhances reaction rates.

  • Catalyst Loading: 5–10% Pd/C achieves full conversion in 6–8 hours.

Resolution of Racemic Mixtures

For enantiomerically pure products, chiral resolution is employed.

Protocol:

  • Step 1: Racemic N-methyl-1-(pyridin-2-yl)ethanamine is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol.

  • Step 2: Diastereomeric salts are separated via fractional crystallization.

  • Step 3: The desired enantiomer is liberated using NaOH and precipitated as the hydrochloride salt (optical purity: >99%).

Key Data:

ParameterValueSource
Resolving AgentL-Tartaric acid
Crystallization SolventEthanol/water (3:1)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination75–92>98HighModerate
Alkylation65–7890–95ModerateLow
Hydrogenation70–8595–97HighHigh
Chiral Resolution40–60>99LowVery High

Purification and Characterization

  • Recrystallization: The hydrochloride salt is purified using ethyl acetate/hexane (1:10) or ethanol/water mixtures.

  • Analytical Data:

    • 1H NMR (DMSO-d6): δ 1.15 (d, J = 6.1 Hz, 3H), 2.95–3.03 (m, 1H), 3.42 (d, J = 14.3 Hz, 1H), 8.04 (s, 1H).

    • ESI-MS: m/z 137.1 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Pharmacological Applications

N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride has been studied for its potential therapeutic effects in various medical conditions.

1.1. Anticancer Activity
Recent studies have indicated that compounds related to N-methyl-1-(pyridin-2-yl)ethanamine exhibit anticancer properties. For instance, derivatives have shown effectiveness as nitric oxide (NO) donors, which are crucial in photodynamic therapy (PDT) for cancer treatment. The ability to release NO upon light stimulation enhances their application in targeted cancer therapies .

1.2. Neuropharmacology
The compound has been investigated for its role as an antagonist at certain receptor sites, particularly the M5 muscarinic acetylcholine receptor. Research indicates that it can influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

1.3. Anti-inflammatory Properties
Pyridine derivatives have demonstrated significant anti-inflammatory effects, making them candidates for treating autoimmune diseases and inflammatory conditions. For example, compounds that inhibit Janus kinase (JAK) pathways have shown promise in managing conditions such as rheumatoid arthritis and multiple sclerosis .

Biochemical Research

This compound is utilized in various biochemical assays and research methodologies.

2.1. Enzyme Inhibition Studies
The compound has been employed to investigate enzyme interactions and inhibition mechanisms. Studies have focused on its binding affinity to specific proteins, aiding in the understanding of enzyme kinetics and potential drug development .

2.2. Molecular Imaging
Research has explored the use of this compound in molecular imaging techniques due to its ability to form stable complexes with metal ions. This property is beneficial for developing imaging agents that can target specific tissues or tumors .

Material Science Applications

In addition to biological applications, this compound has implications in material science.

3.1. Synthesis of Functional Materials
The compound serves as a building block for synthesizing functional materials such as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their high surface area and tunable properties .

3.2. Nanotechnology
Its derivatives are being explored in nanotechnology for the development of nanoparticles that can deliver drugs more effectively or serve as contrast agents in medical imaging .

Case Studies

Study Application Findings
Study on Anticancer ActivityPhotodynamic TherapyDemonstrated effective NO release upon light stimulation leading to tumor cell apoptosis .
Neuropharmacological ResearchM5 Receptor AntagonismShowed dose-dependent inhibition of receptor activity, suggesting potential for neurological disorder treatments .
JAK Inhibition StudiesAutoimmune DiseasesIdentified as a potent inhibitor of JAK pathways, effective in reducing inflammation in vivo .

Mechanism of Action

Comparison with Similar Compounds

N-Methyl-1-(Thiophen-2-yl)Ethanamine Hydrochloride

  • Structure : Replaces the pyridine ring with a thiophene moiety.
  • Properties: Molecular formula C₇H₁₂ClNS; molecular weight 177.70 g/mol.

N-Methyl-1-(Naphthalen-1-yl)Ethanamine Derivatives

  • Structure : Substitutes pyridin-2-yl with naphthalen-1-yl and adds benzyl groups (e.g., 3,5-bis(trifluoromethyl)benzyl).
  • Properties : Higher molecular weights (e.g., 412.15 g/mol for 3s in ) and enhanced steric bulk due to aromatic substituents. These modifications improve antifungal activity, as demonstrated in vitro against Candida species .
  • Synthesis : Utilizes palladium catalysts and acetonitrile as a solvent, differing from betahistine’s synthetic routes .

Analogs with Additional Substituents or Functional Groups

N-Methyl-2-(Pyridin-2-yl)-N-[2-(Pyridin-2-yl)Ethyl]Ethanamine Trihydrochloride

  • Structure : A bis-pyridinyl derivative with an ethyl linker between the two pyridine rings.
  • Properties : Molecular formula C₁₅H₁₉N₃·3HCl; trihydrochloride form increases polarity and solubility. Classified as an impurity (0.04–1.26% in betahistine tablets) .
  • Analytical Detection : Identified via HPLC with a detection limit of 4 ng .

2-[3-Chloro-5-(Trifluoromethyl)-Pyridin-2-yl]Ethanamine Hydrochloride

  • Structure : Features electron-withdrawing Cl and CF₃ groups on the pyridine ring.
  • Properties: Molecular formula C₈H₉Cl₂F₃N₂; increased lipophilicity enhances blood-brain barrier penetration. Synthesized via catalytic hydrogenation of cyanopyridyl precursors .

Analogs with Heterocyclic or Aliphatic Backbone Modifications

N-Ethyl-2-(1-Piperidinyl)Ethanamine Dihydrochloride

  • Structure : Replaces pyridin-2-yl with piperidinyl and substitutes methyl with ethyl.

Tetramisole Hydrochloride

  • Structure : Contains an imidazo[2,1-b]thiazole core with a pyridinyl group.
  • Properties : Used as an anthelmintic; the rigid bicyclic structure confers distinct pharmacokinetic properties .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Use Reference
N-Methyl-1-(pyridin-2-yl)ethanamine HCl C₈H₁₃ClN₂ Pyridin-2-yl, Methyl Vertigo treatment
N-Methyl-1-(thiophen-2-yl)ethanamine HCl C₇H₁₂ClNS Thiophen-2-yl, Methyl Research compound
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine TriHCl C₁₅H₁₉N₃·3HCl Bis-pyridinyl, Trihydrochloride Betahistine impurity
2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine HCl C₈H₉Cl₂F₃N₂ Cl, CF₃ on pyridine Synthetic intermediate
Tetramisole HCl C₁₁H₁₂ClN₂S Imidazo[2,1-b]thiazole, Phenyl Anthelmintic

Key Findings and Implications

Structural Flexibility : Modifying the aromatic group (e.g., thiophene, naphthalene) or adding substituents (e.g., Cl, CF₃) alters lipophilicity and bioactivity.

Synthetic Diversity : Betahistine derivatives employ varied synthetic routes, including hydrogenation () and palladium-catalyzed coupling (), highlighting adaptability in drug design.

Biological Activity

N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities and applications. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₇H₁₂ClN
  • Molecular Weight : Approximately 145.63 g/mol
  • Structure : The compound features a pyridine ring that enhances its solubility and reactivity, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Specific pathways and molecular interactions are still under investigation, but preliminary studies indicate potential roles in cancer therapy and neuropharmacology.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its ability to interact with biological molecules involved in cell signaling pathways. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific receptors or enzymes involved in tumor growth .

2. Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Investigations into its binding affinity to neurotransmitter receptors have indicated possible applications in treating neurological disorders .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound, often focusing on its analogs or derivatives:

CompoundIC50 (μM)Biological ActivityReference
Compound 112Inhibitor of PRMT5-PBM interaction
Compound 12m15Inhibition of COL1A1 expression in HSC-T6 cells
N-Methyl Analog20Potential neuropharmacological effects

These findings suggest a promising avenue for further research into the compound's therapeutic applications.

Synthesis and Applications

This compound is synthesized through various methods that typically involve the reaction of pyridine derivatives with methylating agents. Its applications extend beyond pharmaceuticals; it is also used in synthesizing specialty chemicals and materials with specific properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via reductive amination. Pyridine-2-carbaldehyde reacts with methylamine or ethylamine derivatives under reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts. Reaction parameters (e.g., temperature: 25–60°C, solvent: methanol/ethanol, pH 6–7) critically affect yield. Post-synthesis, the product is precipitated as a hydrochloride salt using HCl .
  • Optimization : Catalytic hydrogenation (H₂/Pd-C) under moderate pressure (1–3 atm) improves stereochemical control, while microwave-assisted synthesis reduces reaction time by 50% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, methyl groups at δ 2.3–2.7 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and hydrogen-bonding networks .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak ([M+H]⁺) at m/z 169.1 .

Q. What are the primary applications of this compound in organic synthesis?

  • Building Block : Serves as a precursor for:

  • Heterocyclic Derivatives : Cyclization reactions to form imidazoles or pyrazoles.
  • Chiral Ligands : Modifies metal catalysts for asymmetric synthesis .

Advanced Research Questions

Q. How can structural discrepancies in reported crystal structures of this compound be resolved?

  • Contradiction Analysis : Discrepancies in bond lengths (e.g., C-N vs. C-C) arise from varying refinement software (SHELXL vs. WinGX). Cross-validation using ORTEP for Windows and R-factor convergence (<5%) ensures accuracy .
  • DFT Calculations : Gaussian09 simulations compare experimental vs. theoretical geometries to identify outliers .

Q. What strategies mitigate enantiomeric impurities during synthesis, and how are they quantified?

  • Chiral Resolution : Use of (R)- or (S)-BINOL-based catalysts during reductive amination achieves >98% enantiomeric excess (ee).
  • Analytical Methods : Chiral HPLC (Chiralpak® AD-H column) or CD spectroscopy quantifies impurities. Contradictions in ee values across studies often stem from inadequate column calibration .

Q. How does the compound interact with biological targets, and what assays validate these mechanisms?

  • Mechanistic Studies :

  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) measure IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays track inhibition of monoamine oxidases (MAOs) at nanomolar concentrations .
    • Computational Modeling : AutoDock Vina predicts binding affinities to pyridine-dependent enzymes, correlating with in vitro IC₅₀ data .

Q. What methodologies optimize the compound’s stability under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the amine group at pH <3 or >9; photodegradation under UV light.
  • Stabilization : Lyophilization with trehalose (1:1 w/w) enhances shelf life (>24 months at -20°C). Accelerated stability testing (40°C/75% RH for 6 months) monitored via HPLC confirms integrity .

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